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molecular formula C14H12O3S B1334746 2-(4-Methoxyphenyl)sulfanylbenzoic acid CAS No. 19862-91-0

2-(4-Methoxyphenyl)sulfanylbenzoic acid

Cat. No. B1334746
M. Wt: 260.31 g/mol
InChI Key: ZECGBLVFSQQYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459263B2

Procedure details

First, 2-(4-methoxyphenylthio)benzoic acid was prepared. A stirred mixture of thiosalicylic acid (10.0 g, 65 mmol), 4-iodoanisole (15.18 g, 65 mmol), potassium carbonate (19.72 g, 143 mmol), copper powder (0.82 g, 13 mmol), and N-methylpyrrolidinone (100 mL) was deaerated by sparging with nitrogen for 10 min, heated at 165° C. for 18 h, and then cooled to ambient. The reaction mixture was poured onto a mixture of 500 g of ice plus 40 mL or concentrated HCl. The resulting precipitate was collected, washed with water, and dried. The product was purified by recrystallization from a mixture of water, ethanol, and tetrahydrofuran. A white powder was obtained, mass: 12.06 g (71% of theory).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.18 g
Type
reactant
Reaction Step One
Quantity
19.72 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.82 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].I[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].CN1CCCC1=O>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([S:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([OH:10])=[O:9])=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
15.18 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
19.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0.82 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by sparging with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto a mixture of 500 g of ice plus 40 mL or concentrated HCl
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallization from a mixture of water, ethanol, and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
A white powder was obtained

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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